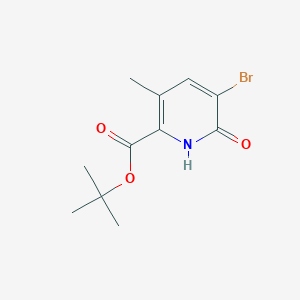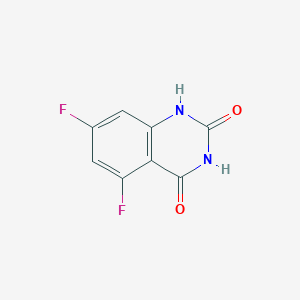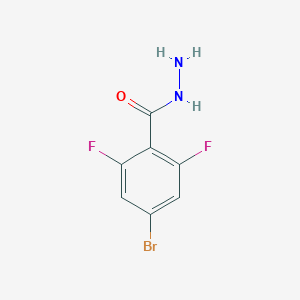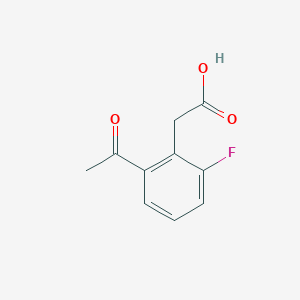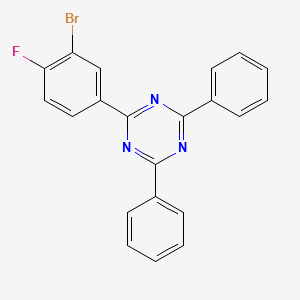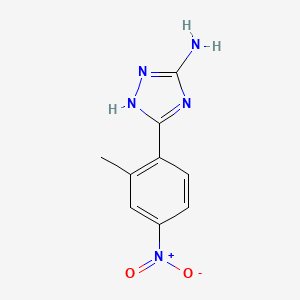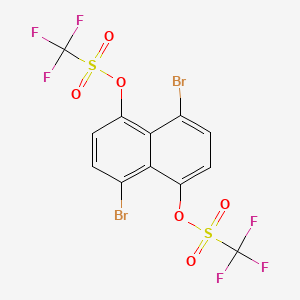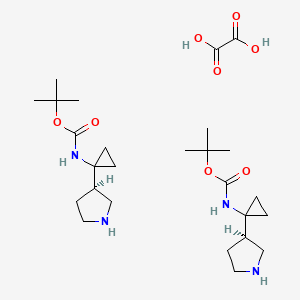
(R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidinyl group, and a cyclopropyl group. The hemioxalate form indicates that it is a salt formed with oxalic acid, which can influence its solubility and stability properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Cyclopropyl Group: This step often involves the use of diazo compounds in a Rh-catalyzed [4 + 1] cycloaddition reaction.
Attachment of the tert-Butyl Group: This is usually done through a carbamoylation reaction, where a tert-butyl carbamate is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are crucial to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This can be catalyzed by rhodium complexes, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Rhodium catalysts, oxygen or other oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Alkyl halides, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is unique due to its combination of a cyclopropyl group with a pyrrolidinyl and tert-butyl group. This unique structure can confer specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the cyclopropyl group can enhance the compound’s stability and reactivity .
Propriétés
Formule moléculaire |
C26H46N4O8 |
|---|---|
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)/t2*9-;/m11./s1 |
Clé InChI |
CTUDHHVMYKWBHA-GRDVFPNISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2.CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2.C(=O)(C(=O)O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


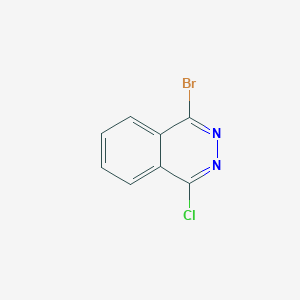
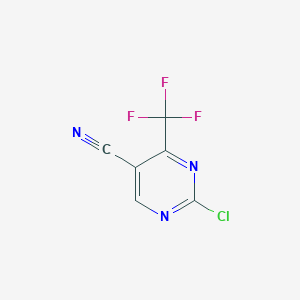
![6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13660291.png)
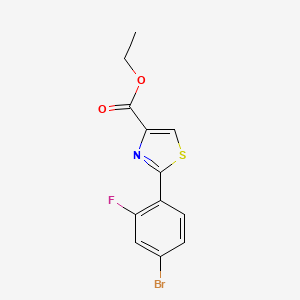
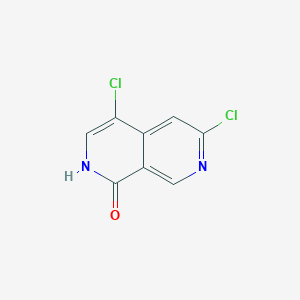
![5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13660301.png)
